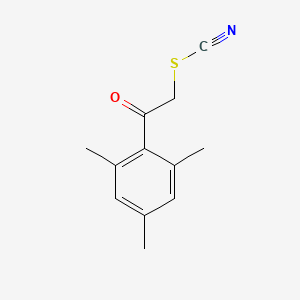

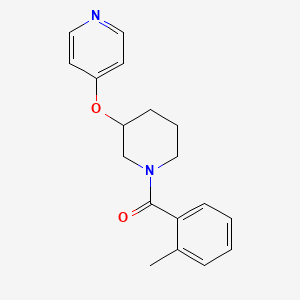

![molecular formula C14H13NO5 B2760624 N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396810-09-5](/img/structure/B2760624.png)

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring and the benzo[d][1,3]dioxole ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amide group (-CONH2) could make it reactive towards acids and bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of furan and benzamide derivatives highlight their potential for creating a broad range of bioactive molecules. For example, furan derivatives have been synthesized for their potential use in cancer chemotherapy and malaria treatment due to their activity as inhibitors of specific enzymes like NQO2. Furan compounds have been modified to improve solubility, decrease basicity, and enhance biological activity through the substitution of the furan ring and amidine group with other heterocycles (Alnabulsi et al., 2018). Similarly, the synthesis of benzo[d]thiazole-2-carboxamide derivatives has been explored for their cytotoxic evaluation against various cancer cell lines, demonstrating the importance of the chemical framework in developing potential EGFR inhibitors (Zhang et al., 2017).

Biological Activities

The biological activities of furan and benzamide derivatives are significant, with various studies highlighting their antibacterial, antiurease, and antioxidant properties. For instance, new 1,2,4-triazole Schiff base and amine derivatives showed effective antiurease and antioxidant activities, demonstrating the potential of these compounds in therapeutic applications (Sokmen et al., 2014). Additionally, furan carboxylic acids have been identified as promising biobased building blocks in pharmaceutical and polymer industries, with research focusing on efficient synthesis methods and their application in controlled synthesis processes (Jain et al., 2015; Jia et al., 2019).

Chemical Synthesis and Modification Techniques

Chemical synthesis and modification techniques play a crucial role in the development and application of furan and benzamide derivatives. Studies have demonstrated various methods for synthesizing these compounds, including PdII-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, showcasing the versatility and potential for generating complex molecules with desirable biological activities (Liao et al., 2005).

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-11(10-3-4-18-7-10)6-15-14(17)9-1-2-12-13(5-9)20-8-19-12/h1-5,7,11,16H,6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJWDFJOFOOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)